Allyl carbamate

Descripción

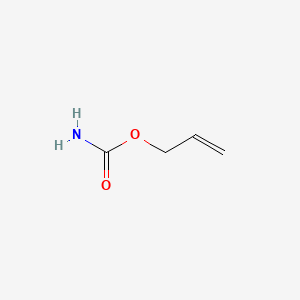

Structure

3D Structure

Propiedades

IUPAC Name |

prop-2-enyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-2-3-7-4(5)6/h2H,1,3H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAAZRFBJBEVPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051856 | |

| Record name | Allyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 21-22 deg C; [MSDSonline] | |

| Record name | Allylurethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3579 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2114-11-6 | |

| Record name | 2-Propen-1-yl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2114-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylurethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl carbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl carbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMP2J1YJ2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLYLURETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Allyl Carbamate (Alloc) Protecting Group: A Technical Guide to Its Deprotection Mechanism

For Researchers, Scientists, and Drug Development Professionals

The allyloxycarbonyl (Alloc) protecting group is a versatile tool in modern organic synthesis, particularly in the fields of peptide synthesis, natural product synthesis, and medicinal chemistry. Its stability to a wide range of reagents, coupled with its selective removal under mild, palladium-catalyzed conditions, makes it an invaluable asset for the protection of primary and secondary amines. This technical guide provides an in-depth exploration of the core mechanism of Alloc group deprotection, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The Core Mechanism of Deprotection

The deprotection of an allyl carbamate (B1207046) proceeds via a palladium(0)-catalyzed allylic substitution reaction. The process is a catalytic cycle that involves the formation of a π-allylpalladium(II) complex, followed by the capture of the allyl group by a nucleophilic scavenger. This regenerates the palladium(0) catalyst and liberates the free amine.

The key steps of the mechanism are as follows:

-

Oxidative Addition: A palladium(0) species, typically generated in situ from a palladium precursor such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), undergoes oxidative addition to the allyl carbamate. This step forms a η³-allylpalladium(II) intermediate, also known as a π-allylpalladium complex.[1]

-

Decarboxylation: The resulting carbamate anion is unstable and readily undergoes decarboxylation to release carbon dioxide and the desired free amine.

-

Nucleophilic Attack (Allyl Scavenging): A nucleophilic "scavenger" is required to react with the π-allylpalladium complex. This step is crucial for turning over the catalyst and preventing the liberated allyl group from re-reacting with the deprotected amine (N-allylation), which is a common side reaction.[2] The scavenger attacks the allyl group, leading to the formation of an allylated scavenger.

-

Reductive Elimination: The palladium(0) catalyst is regenerated, allowing it to participate in a new catalytic cycle.

This process is highly efficient and occurs under near-neutral conditions, ensuring its orthogonality to many other common protecting groups used in organic synthesis, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.

Mandatory Visualization: Catalytic Cycle of Alloc Deprotection

Caption: Catalytic cycle of palladium(0)-catalyzed this compound deprotection.

Quantitative Data on Deprotection Conditions

The efficiency of Alloc deprotection is highly dependent on the choice of catalyst, scavenger, solvent, and reaction time. The following table summarizes quantitative data from various studies to provide a comparative overview.

| Substrate Type | Catalyst (equiv.) | Scavenger (equiv.) | Solvent | Time | Yield (%) | Reference |

| Secondary Amine (Solid-Phase) | Pd(PPh₃)₄ | Me₂NH·BH₃ (40) | - | 40 min | Quantitative | [3] |

| Secondary Amine (Solid-Phase) | Pd(PPh₃)₄ | Morpholine | - | - | Inferior to Me₂NH·BH₃ | [3] |

| Secondary Amine (Solid-Phase) | Pd(PPh₃)₄ | PhSiH₃ | - | - | Inferior to Me₂NH·BH₃ | [3] |

| Aryl Allyl Ethers/Alloc groups | Pd(PPh₃)₄ | K₂CO₃ | Methanol | - | 82-97 | [4] |

| Alloc-D-Phe (Solid-Phase) | Pd(PPh₃)₄ (cat.) | Phenylsilane (B129415) | DCM | 20-40 min | >98 | [5] |

| In-solution Peptide | Pd(PPh₃)₂Cl₂ (0.2) | Meldrum's acid (3), TES-H (3) | DMF | 10 min | High | [6] |

Experimental Protocols

General Protocol for On-Resin Alloc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol is adapted from established procedures for Fmoc-based SPPS.

Materials:

-

Alloc-protected peptide-resin

-

Dichloromethane (DCM)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Phenylsilane (PhSiH₃)

-

Nitrogen or Argon gas supply

-

Shaker or vortex mixer

Procedure:

-

Swell the Alloc-protected peptide-resin in DCM in a reaction vessel for 30 minutes.

-

Drain the DCM.

-

Prepare a solution of Pd(PPh₃)₄ (0.2 equivalents relative to resin loading) and phenylsilane (20 equivalents) in DCM.

-

Add the catalyst/scavenger solution to the swollen resin.

-

Gently agitate the mixture under an inert atmosphere (Nitrogen or Argon) at room temperature for 2 hours.[2]

-

Drain the reaction solution.

-

Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) to remove all traces of the catalyst and scavenger.

-

A second deprotection treatment may be performed to ensure complete removal.[2]

-

The resin is now ready for the next coupling step or for cleavage from the solid support.

Mandatory Visualization: Experimental Workflow for On-Resin Alloc Deprotection

Caption: Workflow for on-resin Alloc group deprotection in SPPS.

General Protocol for Solution-Phase Alloc Deprotection

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Alloc-protected compound

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Scavenger (e.g., Phenylsilane, Dimethylamine-borane complex, or Morpholine)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the Alloc-protected compound in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the scavenger (typically 1.1 to 5 equivalents) to the solution.

-

Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).

-

Upon completion, the reaction mixture may be quenched (e.g., with a buffer solution) and extracted with an appropriate organic solvent.

-

The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by a suitable method, such as column chromatography, to afford the deprotected amine.

Conclusion

The palladium-catalyzed deprotection of the this compound group is a robust and highly selective method for the liberation of amines. The mild, near-neutral reaction conditions ensure its compatibility with a wide array of sensitive functional groups, making it a cornerstone of modern synthetic strategies. A thorough understanding of the underlying mechanism, particularly the crucial role of the allyl scavenger, is essential for optimizing reaction conditions and achieving high yields of the desired deprotected product. The provided data and protocols serve as a valuable resource for researchers employing the Alloc protecting group in their synthetic endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. researchgate.net [researchgate.net]

- 4. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of allyl carbamate

An In-depth Technical Guide to the Physical and Chemical Properties of Allyl Carbamate (B1207046)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . It includes quantitative data, detailed experimental protocols, and visualizations of key chemical processes to support its application in research and development.

Core Physical and Chemical Properties

Allyl carbamate, with the chemical formula C4H7NO2, is a versatile chemical intermediate.[1][2] Its physical and chemical characteristics are summarized below.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C4H7NO2 | [1][3][4] |

| Molecular Weight | 101.10 g/mol | [1][2][3][4] |

| Appearance | Colorless liquid | [2] |

| Odor | Pungent | [2] |

| Melting Point | 19-21 °C | [5] |

| Boiling Point | 207-208 °C at 760 mmHg | [1][5] |

| Density | 1.044 - 1.077 g/cm³ at 25 °C | [1][2] |

| Refractive Index | 1.441 - 1.454 at 20 °C | [1][2] |

| Flash Point | 100 - 112.3 °C | [1][2] |

| Vapor Pressure | 0.218 mmHg at 25 °C | [1] |

| Solubility | Insoluble in water; Soluble in many organic solvents | [2] |

Table 2: Chemical and Safety Information

| Identifier | Value | Source(s) |

| CAS Number | 2114-11-6 | [1][3] |

| InChIKey | OCAAZRFBJBEVPS-UHFFFAOYSA-N | [3][5] |

| Canonical SMILES | C=CCOC(=O)N | [5][6] |

| Stability | Stable under recommended storage conditions | [1] |

| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H400 (Very toxic to aquatic life) | [1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound Derivatives

| Spectroscopy | Derivative | Observed Peaks/Shifts | Source(s) |

| ¹H NMR | (E)-Hex-2-en-1-yl carbamate | (400 MHz, CDCl₃) δ 5.77 (dt, 1H), 5.57 (dt, 1H), 4.67 (brs, 2H), 4.50 (d, 1H), 2.03 (q, 2H), 1.41 (sextet, 2H), 0.90 (t, 3H) | [7] |

| ¹³C NMR | (E)-Hex-2-en-1-yl carbamate | (125 MHz, CDCl₃) δ 156.7, 136.2, 124.2, 65.9, 34.3, 22.0, 13.6 | [7] |

| IR | (E)-Hex-2-en-1-yl carbamate | (neat) ν 3435, 3335, 1683 cm⁻¹ | [7] |

| ¹H NMR | (Z)-3-Phenylthis compound | (400 MHz, CDCl₃) δ 7.42-7.17 (m, 5H), 6.66 (d, 1H), 5.82 (dt, 1H), 4.85 (dd, 2H), 4.67 (brs, 2H) | [7] |

| ¹³C NMR | (Z)-3-Phenylthis compound | (75 MHz, CDCl₃) δ 156.6, 136.0, 132.7, 128.7, 128.4, 127.5, 126.1, 62.1 | [7] |

| IR | (Z)-3-Phenylthis compound | (neat) ν 3480, 3345, 1715, 1385, 1321 cm⁻¹ | [7] |

Chemical Reactivity and Behavior

The carbamate group is a key structural motif in many approved drugs and is noted for its good chemical and proteolytic stability.[8] The reactivity of this compound is influenced by both the allylic group and the carbamate functionality.

-

Reactions with Electrophiles : Allylic carbamates can react with electrophiles, with substitution occurring at the carbon atom alpha or gamma to the carbamate group.[9] Steric factors, such as the bulk of substituents on the carbamate and the incoming electrophile, play a fundamental role in the reaction's success.[9]

-

Nucleophilic Substitution : Certain allylic carbamates react with oxygen nucleophiles to yield allylic ethers, accompanied by the elimination of the carbamate group.[9]

-

Protecting Group Chemistry : The allyloxycarbonyl (Alloc) group, derived from this compound, is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry.[10] Its removal (deprotection) is typically achieved under mild conditions using a palladium catalyst.[10][11]

-

Rearrangement Reactions : Allyl carbamates can undergo dehydration to form allyl cyanates, which then instantaneously rearrange to allyl isocyanates.[12] This sequence is a valuable method for the enantioselective synthesis of allyl amine derivatives.[12]

-

Domino Reactions : In the presence of a Rh(III) catalyst, allyl carbamates can participate in domino C-H activation and (4+1) annulation reactions, where the this compound acts as a C1-synthon.[13][14]

Experimental Protocols

Synthesis of this compound Derivatives

A general procedure for the carbamate protection of polyamines using alkyl phenyl carbonates, which can be adapted for this compound, involves the following steps:

-

Reaction Setup : Dissolve the amine (0.05 mol) in a suitable solvent such as DMF (50 mL) or CH₂Cl₂ (100 mL).

-

Reagent Addition : Add the appropriate alkyl phenyl carbonate (1.1 equivalents per primary amino group). For this compound synthesis, allyl phenyl carbonate would be used.

-

Reaction : Stir the mixture overnight at room temperature.

-

Workup : Pour the reaction mixture into a phosphate (B84403) buffer to precipitate the product. The product can then be isolated and purified.[15]

Another common method is the reaction of an isocyanate with the corresponding allyl alcohol.[16]

Caption: General workflow for the synthesis of carbamates.

Analysis by High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using reverse-phase (RP) HPLC with simple conditions.

-

Column : Newcrom R1 or a standard C18 column can be used.[3]

-

Mobile Phase : A mixture of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid.[3] For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[3]

-

Application : This method is scalable and suitable for isolating impurities in preparative separation and for pharmacokinetic studies.[3]

Caption: Workflow for the HPLC analysis of this compound.

Deprotection of the Allyloxycarbonyl (Alloc) Group

The Alloc group is a valuable amine protecting group. A modern, reliable protocol for its removal has been developed.

-

Catalyst System : An air-stable Pd(PPh₃)₂Cl₂ catalyst is used.[11]

-

Reagents : Meldrum's acid (MA) and a silane (B1218182) such as triethylsilane (TES-H) are employed as scavengers.[11]

-

Conditions : The reaction can be performed in an open flask at ambient or slightly elevated temperatures (e.g., 50 °C), often with short reaction times (10-20 minutes).[11][17]

-

Advantages : This protocol provides high yields, avoids N-allylated byproducts, and is suitable for both in-solution and on-resin peptide synthesis.[11][17]

Caption: Key components in the deprotection of an Alloc-protected amine.

Safety and Handling

This compound is harmful if swallowed and causes serious eye irritation.[1][2] It is also very toxic to aquatic life.[1][2] When handling this compound, appropriate personal protective equipment, including gloves and eye protection, should be worn.[2][18] Work should be conducted in a well-ventilated area.[2][18] Store in a cool, dry, and well-ventilated place away from ignition sources.[2]

References

- 1. This compound|2114-11-6 - MOLBASE Encyclopedia [m.molbase.com]

- 2. chembk.com [chembk.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. labsolu.ca [labsolu.ca]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. PubChemLite - this compound (C4H7NO2) [pubchemlite.lcsb.uni.lu]

- 7. rsc.org [rsc.org]

- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactions and reactivity of allylic and benzylic carbamates. [researchspace.ukzn.ac.za]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Divergent reactivity of sulfoxonium ylide with allyl carbonate and this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Divergent reactivity of sulfoxonium ylide with allyl carbonate and this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. echemi.com [echemi.com]

Allyl Carbamate (Alloc) as an Amine Protecting Group: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and the preparation of complex molecules. The allyloxycarbonyl (Alloc) group has emerged as a versatile and valuable tool for the protection of primary and secondary amines. Its utility stems from its unique cleavage mechanism, which imparts orthogonality to many commonly used protecting groups.[1][2]

The Alloc group is stable to both the acidic conditions used to remove acid-labile groups like tert-butyloxycarbonyl (Boc) and the basic conditions used for the cleavage of the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][4] This stability allows for the selective deprotection of other functional groups while the Alloc-protected amine remains intact. The removal of the Alloc group is typically achieved under mild, neutral conditions using a palladium(0) catalyst and a nucleophilic scavenger, a process known as the Tsuji-Trost reaction.[3] This orthogonality makes the Alloc group particularly well-suited for complex synthetic strategies, such as on-resin cyclization of peptides and the site-specific modification of biomolecules.[3][4]

This technical guide provides a comprehensive overview of the use of the allyl carbamate (B1207046) protecting group, including detailed experimental protocols for its introduction and cleavage, a summary of quantitative data, and visualizations of the key mechanistic pathways.

Introduction of the Alloc Protecting Group

The Alloc group is typically introduced by the reaction of an amine with an activating agent such as allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (B1257347) (Alloc₂O) in the presence of a base.[4][5] The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the Alloc reagent.

Experimental Protocol: Alloc Protection of a Primary Amine

This protocol describes a general procedure for the protection of a primary amine using allyl chloroformate.

Materials:

-

Primary amine

-

Allyl chloroformate (Alloc-Cl)

-

Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., pyridine, triethylamine)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 equiv) in a mixture of THF and water (e.g., 1:1 v/v).[5]

-

Add sodium bicarbonate (approximately 6.0 equiv) to the solution.[5]

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add allyl chloroformate (1.1 to 3.0 equiv) to the stirred mixture.[5]

-

Allow the reaction to warm to room temperature and stir for 12 hours or until completion, as monitored by thin-layer chromatography (TLC).[5]

-

Once the reaction is complete, add water to dissolve any remaining solids and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the Alloc-protected amine.[5]

Quantitative Data for Alloc Protection

The following table summarizes typical reaction conditions and yields for the Alloc protection of various amines.

| Amine Substrate | Base (equiv) | Alloc Reagent (equiv) | Solvent | Time (h) | Yield (%) | Reference |

| General Primary Amine | NaHCO₃ (6) | Alloc-Cl (3) | THF/H₂O | 12 | 87 | [5] |

| Amino Acid | NaHCO₃ | Alloc-Cl | Dioxane/H₂O | - | >90 | [4] |

| Aromatic Amine | Pyridine | Alloc-Cl | THF | - | >90 | [5] |

Cleavage of the Alloc Protecting Group

The removal of the Alloc group is most commonly achieved through a palladium(0)-catalyzed allylic cleavage in the presence of a scavenger. The palladium catalyst forms a π-allyl complex, which is then attacked by a nucleophilic scavenger, liberating the carbamic acid, which subsequently decarboxylates to yield the free amine.[5] A variety of palladium sources and scavengers can be employed.

Experimental Protocol: Palladium-Catalyzed Deprotection of an Alloc-Protected Amine (Solution Phase)

This protocol provides a general method for the deprotection of an Alloc-protected amine in solution.

Materials:

-

Alloc-protected amine

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (B129415) (PhSiH₃) or other scavenger (e.g., dimedone, morpholine, tributyltin hydride)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Dissolve the Alloc-protected substrate (1.0 equiv) in anhydrous DCM under an inert atmosphere.[5]

-

Cool the solution to 0 °C in an ice bath.

-

Add phenylsilane (approximately 7.0 equiv) to the stirred solution.[5]

-

Add Pd(PPh₃)₄ (typically 5-10 mol%) to the reaction mixture.[5]

-

Stir the reaction at 0 °C for 1 hour or until completion as monitored by TLC.[5]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography to obtain the deprotected amine.[5]

Experimental Protocol: Palladium-Catalyzed Deprotection of an Alloc-Protected Amine (Solid-Phase)

This protocol is suitable for the deprotection of Alloc-protected amino acids during solid-phase peptide synthesis (SPPS).

Materials:

-

Alloc-protected peptide-resin

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (PhSiH₃)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Solid-phase synthesis vessel

Procedure:

-

Swell the Alloc-protected peptide-resin in DCM in a solid-phase synthesis vessel.

-

Drain the solvent.

-

Prepare a deprotection solution by dissolving Pd(PPh₃)₄ (0.1-0.35 equiv relative to resin loading) and phenylsilane (20 equiv) in DCM under an inert atmosphere.[3][6]

-

Add the deprotection solution to the resin and agitate gently for 20-60 minutes at room temperature.[6]

-

Drain the reaction mixture.

-

To ensure complete deprotection, repeat the treatment with a fresh deprotection solution.

-

Wash the resin thoroughly with DCM (e.g., 5 times), followed by DMF (e.g., 3 times), and finally DCM (e.g., 5 times) to remove the catalyst and scavenger byproducts.[7]

-

A small sample of the resin can be cleaved to confirm complete deprotection by HPLC and mass spectrometry.

Quantitative Data for Alloc Deprotection

The following table provides a summary of various conditions and outcomes for the deprotection of Alloc-amines.

| Catalyst (mol%) | Scavenger (equiv) | Solvent | Time | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ (10) | PhSiH₃ (7) | DCM | 1 h | 0 | - | [5] |

| Pd(PPh₃)₄ (3 eq) | NMM/HOAc | CHCl₃ | 20-60 min | RT | - | |

| Pd(PPh₃)₄ (0.3) | PhSiH₃ (20) | DCM | 2 x 20 min | RT | Quantitative | [3] |

| Pd(PPh₃)₄ | Me₂NH·BH₃ (40) | - | 40 min | RT | Quantitative | |

| Pd(PPh₃)₂Cl₂ | TES-H/Meldrum's Acid | DMF | 10 min | RT | High | [8] |

| Microwave-assisted | Pd(PPh₃)₄/PhSiH₃ | DMF | 2 x 5 min | 38 | >98 (purity) | [9] |

Orthogonality of the Alloc Group

A key advantage of the Alloc protecting group is its orthogonality to other commonly used amine protecting groups, such as Boc and Fmoc. This allows for selective deprotection and functionalization in molecules with multiple protected amines.

-

Orthogonality to Boc: The Alloc group is stable to the acidic conditions (e.g., trifluoroacetic acid) used to remove the Boc group.

-

Orthogonality to Fmoc: The Alloc group is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal.[3]

Visualization of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows associated with the Alloc protecting group.

Caption: Mechanism of Alloc protection of an amine.

Caption: Mechanism of Alloc deprotection.

References

- 1. benchchem.com [benchchem.com]

- 2. cem.de [cem.de]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. benchchem.com [benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Allyl Carbamate Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allyloxycarbonyl (Alloc or Allocam) group is a crucial amine protecting group in modern organic synthesis, particularly in the assembly of complex peptides and other nitrogen-containing molecules. Its utility stems from its orthogonality to other common protecting groups, allowing for selective deprotection under specific conditions. While the cleavage of the Alloc group is most frequently achieved under neutral conditions using palladium catalysis, its stability under acidic conditions is a critical factor in synthetic strategy, especially when used in conjunction with acid-labile protecting groups such as the tert-butoxycarbonyl (Boc) group. This technical guide provides an in-depth analysis of the stability of the allyl carbamate (B1207046) group under various acidic conditions, supported by available data, experimental protocols, and mechanistic insights.

Orthogonality and General Stability

The allyl carbamate protecting group is widely regarded as stable to the acidic conditions typically employed for the removal of the Boc group, such as neat trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents.[1] This orthogonality is a cornerstone of its application in solid-phase peptide synthesis (SPPS), enabling the selective deprotection of Boc groups while the Alloc-protected amines remain intact. Similarly, the Alloc group is also stable to the basic conditions used for the cleavage of the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Quantitative Stability Data

While qualitatively described as stable, precise quantitative data on the lability of the Alloc group under acidic conditions is limited in the literature. The general consensus is that cleavage is negligible under standard Boc deprotection protocols. However, some studies on allyl-based protecting groups for amino acid side chains have provided insights into their stability under the conditions of Edman degradation, which involves treatment with TFA.

One study utilizing high-performance liquid chromatography (HPLC) to analyze allyl and allyloxycarbonyl side-chain-protected phenylthiohydantoin (PTH) amino acids found that the stability was dependent on the specific amino acid residue.[2]

Table 1: Stability of Alloc/Al Side-Chain Protected Amino Acids to PTH Derivatization Conditions [2]

| Amino Acid Derivative | Stability to PTH Derivatization |

| Cys(Al) | Completely Stable |

| Cys(Aloc) | Completely Stable |

| Lys(Aloc) | Completely Stable |

| Thr(Aloc) | Completely Stable |

| Tyr(Al) | Completely Stable |

| Asp(OAl) | Partially Deprotected |

| Arg(Aloc)₂ | Partially Deprotected |

| Glu(OAl) | Partially Deprotected |

| Ser(Aloc) | Partially Deprotected |

| His(Aloc) | Completely Deprotected |

Note: PTH derivatization involves acidic conditions, but these are not identical to the strong acid treatments used for Boc deprotection in SPPS.

This data suggests that while many Alloc-protected residues are robust, the stability can be influenced by the nature of the amino acid side chain, with histidine being a notable exception where complete deprotection was observed.[2]

Experimental Protocols

Detailed experimental protocols specifically designed to quantify the stability of this compound under various acidic conditions are not extensively reported, likely due to its generally accepted stability. However, a standard protocol to test the acid stability of a protecting group would involve the following steps:

Protocol 1: General Procedure for Testing Acid Stability of an Alloc-Protected Amine

-

Sample Preparation: Dissolve a known quantity of the Alloc-protected compound in a suitable organic solvent (e.g., dichloromethane, DCM).

-

Acid Treatment: Treat the solution with the desired acidic reagent (e.g., 50% TFA in DCM, 4M HCl in dioxane) at a specified temperature (e.g., room temperature).

-

Time Course Analysis: Withdraw aliquots from the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Quenching: Immediately quench the reaction in each aliquot by neutralization with a suitable base (e.g., a solution of N,N-diisopropylethylamine, DIPEA, in DCM).

-

Analysis: Analyze the quenched samples by a quantitative analytical method such as HPLC or NMR spectroscopy to determine the ratio of the intact Alloc-protected compound to the deprotected amine.

-

Data Reporting: Report the percentage of cleavage at each time point for the specific acidic condition tested.

Signaling Pathways and Logical Relationships

The stability of the this compound group under acidic conditions is a key decision point in the design of a synthetic route, particularly in peptide synthesis. The logical relationship can be visualized as a workflow for selecting orthogonal protecting groups.

Caption: Orthogonal protecting group strategy decision workflow.

Mechanism of Acid-Catalyzed Degradation

Given the high stability of the this compound group to strong acids, a detailed mechanism for its acid-catalyzed cleavage is not a significant pathway under typical synthetic conditions. In theory, acid-catalyzed hydrolysis of a carbamate can occur, but the rate is generally very slow for allyl carbamates compared to other carbamates like Boc. The stability is attributed to the electronic nature of the allyloxy group, which does not significantly stabilize a cationic intermediate upon cleavage in the same way the tert-butyl group does in Boc deprotection.

If cleavage were to occur under harsh acidic conditions, it would likely proceed through a slow protonation of the carbamate carbonyl oxygen, followed by nucleophilic attack of a counter-ion or solvent molecule at the allylic position or the carbonyl carbon. However, this process is not considered competitive with the deprotection of truly acid-labile groups.

Side Reactions

Under standard acidic deprotection conditions for Boc groups (e.g., 25-50% TFA in DCM for 30-60 minutes), significant side reactions involving the Alloc group are not commonly reported. The primary concern with the allyl group in peptide synthesis is its potential for acting as a scavenger for cations generated during the cleavage of other protecting groups, although this is more relevant during the final strong acid cleavage from the resin.

It is important to note that the stability of the Alloc group can be compromised under specific circumstances. For instance, the presence of certain scavengers used in TFA cleavage cocktails could potentially interact with the allyl group, although this is not a widely documented issue.

Conclusion

The this compound protecting group exhibits excellent stability under the acidic conditions commonly used in peptide synthesis and other organic transformations, particularly those employed for the removal of the Boc group. This orthogonality allows for its strategic use in the synthesis of complex molecules requiring selective deprotection of multiple amine functionalities. While quantitative data on its stability is not abundant, the available literature and widespread successful use in multi-step synthesis confirm its robustness. For most applications, researchers can confidently employ the Alloc group in the presence of acidic reagents without significant risk of premature cleavage. However, as with any protecting group, it is prudent to consider the specific substrate and reaction conditions, and if necessary, perform stability tests, especially when working with sensitive or unusual amino acid residues.

References

Stability of Allyl Carbamate Under Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allyloxycarbonyl (Alloc or Alloc) group is a crucial amine protecting group in modern organic synthesis, particularly in peptide and natural product synthesis. Its utility stems from its orthogonality to many other common protecting groups, meaning it can be selectively removed under specific conditions without affecting others.[1] While the deprotection of the Alloc group is most famously and efficiently achieved under neutral conditions using palladium(0) catalysis, understanding its stability and potential cleavage under basic conditions is critical for robust synthetic route design and avoiding unintended deprotection.[2][3] This technical guide provides an in-depth analysis of the stability of the allyl carbamate (B1207046) linkage in the presence of bases, summarizing available quantitative data, and detailing relevant experimental protocols.

Core Concept: General Stability of Allyl Carbamate

This compound is widely recognized for its considerable stability under both acidic and basic conditions.[3] This stability is a key feature that allows for its use in synthetic sequences where other protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group or the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, are manipulated.[4][5] In general, allyl carbamates are resistant to cleavage by common amine bases (like piperidine, used for Fmoc removal) and aqueous hydroxide (B78521) solutions under standard conditions.[1]

However, its stability is not absolute. Under specific, often harsh, conditions involving strong bases, high temperatures, and/or specific nucleophiles, the this compound group can be cleaved.

Base-Mediated Deprotection of this compound

While direct saponification of allyl carbamates with common bases like sodium hydroxide is not a standard or efficient method of deprotection, specific base-assisted protocols have been developed. These methods typically involve a nucleophile in the presence of a base.

Nucleophilic Cleavage with 2-Mercaptoethanol (B42355) and Potassium Phosphate (B84403)

A notable method for the deprotection of Alloc-protected amines under basic, non-palladium conditions involves the use of a thiol nucleophile in the presence of a moderately strong base.[6][7][8] This protocol has been shown to be effective for various carbamates, including Alloc, Cbz, and methyl carbamates.[9][10]

Reaction Conditions Summary

| Substrate | Base | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Alloc-protected amine | K₃PO₄ (4 equiv.) | 2-Mercaptoethanol (2 equiv.) | DMAc (0.25 M) | 75 | 24 | >95 (crude) | [6] |

Experimental Protocol: General Procedure for the Deprotection of Alloc-Protected Amines [6]

-

A suspension of the Alloc-protected amine (1 equivalent) and tribasic potassium phosphate (4 equivalents) in N,N-dimethylacetamide (DMAc) to make a 0.25 M solution is prepared in a reaction vessel.

-

The suspension is purged with nitrogen gas three times.

-

2-Mercaptoethanol (2 equivalents) is added to the mixture.

-

The reaction is stirred at 75 °C for 24 hours.

-

After cooling to room temperature, the mixture is poured into water.

-

The aqueous phase is extracted with dichloromethane (B109758) (DCM).

-

The combined organic phases are washed with brine, dried over sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography or reverse-phase HPLC to yield the unprotected amine.

Proposed Mechanism

The reaction likely proceeds through a nucleophilic attack of the thiolate, generated in situ from 2-mercaptoethanol and potassium phosphate, on the carbonyl carbon of the carbamate. This is followed by the elimination of the corresponding carbamic acid, which then decarboxylates to yield the free amine. The role of the base is to deprotonate the thiol, increasing its nucleophilicity.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Protective Groups [organic-chemistry.org]

- 6. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scite.ai [scite.ai]

Navigating the Solubility Landscape of Allyl Carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl carbamate (B1207046) (prop-2-en-1-yl carbamate) is a valuable chemical intermediate in organic synthesis, finding applications in the production of polymers, resins, and pharmaceuticals. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known solubility properties of allyl carbamate, details experimental protocols for its quantitative determination, and offers a framework for systematic solubility studies.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₄H₇NO₂ | |

| Molar Mass | 101.1 g/mol | [1] |

| Density | 1.077 g/mL at 25 °C | [1] |

| Boiling Point | ~189.5 °C (rough estimate) | [1] |

| Flash Point | 100 °C | [1] |

| Physical State | Colorless liquid | [1] |

Qualitative Solubility of this compound

Based on available literature, this compound exhibits the following general solubility characteristics:

-

Water: Insoluble.[1]

-

Organic Solvents: Generally soluble in a wide range of organic solvents.[1] This includes polar solvents like acetone (B3395972) and alcohols, as well as less polar solvents such as chloroform (B151607) and toluene.[2]

Simple alkyl carbamates are generally water-soluble, but this solubility decreases as the size of the alkyl group increases.[3]

Quantitative Solubility Data

Precise, quantitative solubility data for this compound across a range of common organic solvents is sparse in publicly accessible scientific literature. The following table is provided as a template for researchers to populate with experimentally determined values. For context, limited data for other simple carbamates is included where available.

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100g solvent) | Molar Solubility (mol/L) | Mole Fraction (x) |

| Methanol | CH₃OH | 5.1 | 25 | Data not available | Data not available | Data not available |

| Ethanol | C₂H₅OH | 4.3 | 25 | Data not available | Data not available | Data not available |

| Acetone | C₃H₆O | 5.1 | 25 | Data not available | Data not available | Data not available |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Data not available | Data not available | Data not available |

| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Data not available | Data not available | Data not available |

| Chloroform | CHCl₃ | 4.1 | 25 | Data not available | Data not available | Data not available |

| Toluene | C₇H₈ | 2.4 | 25 | Data not available | Data not available | Data not available |

| Acetonitrile | C₂H₃N | 5.8 | 25 | Data not available | Data not available | Data not available |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 25 | Data not available | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 25 | Data not available | Data not available | Data not available |

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is critical. The following are detailed methodologies for key experiments.

Isothermal Shake-Flask Method

This gravimetric method is a widely accepted standard for determining the equilibrium solubility of a compound in a given solvent.

Workflow for Isothermal Shake-Flask Method

Caption: Workflow for the isothermal shake-flask method.

Detailed Steps:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume of the desired organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature water bath or incubator with continuous agitation (e.g., using a shaker or magnetic stirrer). The equilibration time should be sufficient to reach equilibrium, typically 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.

-

Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient period to allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of undissolved solid.

-

Analysis: Accurately weigh the collected aliquot of the saturated solution. Evaporate the solvent from the aliquot under reduced pressure or in a vacuum oven at a temperature that will not cause decomposition of the this compound. Once the solvent is completely removed, weigh the remaining solid.

-

Calculation: The solubility can then be calculated in various units, such as grams of solute per 100 grams of solvent.

Analytical Methods for Concentration Measurement

For more rapid or higher-throughput solubility determination, analytical techniques can be employed to measure the concentration of the solute in the saturated solution.

Workflow for Analytical Solubility Determination

Caption: General workflow for analytical solubility determination.

a) High-Performance Liquid Chromatography (HPLC)

-

Method Development: Develop a suitable HPLC method with a column and mobile phase that provides good separation and a sharp peak for this compound. A UV detector is typically used.

-

Calibration: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. Inject these standards to create a calibration curve of peak area versus concentration.

-

Sample Analysis: Prepare a saturated solution as described in the shake-flask method. After equilibration and filtration, dilute an aliquot of the supernatant with a suitable solvent to fall within the concentration range of the calibration curve.

-

Quantification: Inject the diluted sample into the HPLC system and determine the concentration of this compound from the calibration curve. The original solubility can then be calculated, accounting for the dilution factor.

b) Gas Chromatography (GC)

-

Method Development: Establish a GC method with an appropriate column and temperature program to achieve a well-resolved peak for this compound. A Flame Ionization Detector (FID) is commonly used.

-

Calibration: Similar to HPLC, prepare and analyze a series of standard solutions to generate a calibration curve.

-

Sample Analysis and Quantification: Prepare and analyze the saturated solution as with the HPLC method, including a dilution step if necessary. Calculate the solubility based on the concentration determined from the calibration curve.

c) UV-Vis Spectroscopy

This method is applicable if this compound exhibits a distinct chromophore and the solvent does not interfere with its absorbance spectrum.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Calibration: Create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.

-

Sample Analysis: Prepare a saturated solution, filter it, and dilute an aliquot to ensure the absorbance falls within the linear range of the Beer-Lambert law.

-

Quantification: Measure the absorbance of the diluted sample and calculate the concentration using the calibration curve.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors that researchers must consider and control during experimental work and in practical applications:

-

Temperature: Solubility is generally temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature. It is crucial to report the temperature at which any solubility measurement is taken.

-

Solvent Properties: The polarity, hydrogen bonding capability, and molecular structure of the solvent play a significant role. The principle of "like dissolves like" is a useful guideline; polar solutes tend to be more soluble in polar solvents, and nonpolar solutes in nonpolar solvents.

-

Purity of Solute and Solvent: Impurities can affect the measured solubility. Using high-purity this compound and solvents is essential for obtaining accurate data.

-

pH (in aqueous systems): Although this compound is insoluble in water, for related compounds with acidic or basic functional groups, the pH of an aqueous solution can significantly impact solubility.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While quantitative data remains a gap in the existing literature, the detailed experimental protocols herein equip researchers and drug development professionals with the tools to generate this critical information. A systematic approach to solubility determination will facilitate the optimization of synthetic processes, the development of robust purification methods, and the successful formulation of this compound-containing products.

Logical Relationships in Solubility Studies

The following diagram illustrates the logical flow and dependencies in a comprehensive solubility study.

Logical Flow of a Solubility Study

Caption: Logical relationships in a solubility investigation.

References

Spectroscopic Profile of Allyl Carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for allyl carbamate (B1207046), a molecule of interest in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a foundational dataset for its identification, characterization, and utilization in further research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of allyl carbamate exhibit characteristic signals corresponding to its unique arrangement of atoms.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by distinct signals for the vinyl, allylic, and amine protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are provided in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| -NH₂ | ~ 4.65 | broad singlet | - | 2H |

| -CH=CH₂ | 5.85 - 6.00 | ddt | J = 17.2, 10.5, 5.5 | 1H |

| CH=CH₂ (trans) | ~ 5.27 | dq | J = 17.2, 1.5 | 1H |

| CH=CH₂ (cis) | ~ 5.18 | dq | J = 10.5, 1.2 | 1H |

| -O-CH₂- | ~ 4.55 | dt | J = 5.5, 1.4 | 2H |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C=O | ~ 156.5 |

| -CH=CH₂ | ~ 133.0 |

| CH=CH₂ | ~ 117.5 |

| -O-CH₂- | ~ 65.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its amine, alkene, and carbamate functionalities.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3430, 3320 | Strong, Broad | N-H stretch (amine) |

| 3080 | Medium | =C-H stretch (alkene) |

| 2940 | Medium | C-H stretch (alkane) |

| 1720 | Strong | C=O stretch (carbamate) |

| 1650 | Medium | C=C stretch (alkene) |

| 1590 | Strong | N-H bend (amine) |

| 1430 | Medium | C-H bend (alkene) |

| 1250 | Strong | C-O stretch (ester) |

| 990, 920 | Strong | =C-H bend (alkene, out-of-plane) |

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Accurately weigh 10-20 mg of pure this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette to a height of approximately 4-5 cm.

-

Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

-

The ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be performed manually or automatically.

-

Tune and match the probe for the ¹H and ¹³C nuclei.

-

Set the appropriate acquisition parameters, including:

-

For ¹H NMR: Spectral width (e.g., -2 to 12 ppm), number of scans (typically 16 or 32), and relaxation delay (e.g., 1-2 seconds).

-

For ¹³C NMR: Spectral width (e.g., 0 to 200 ppm), number of scans (may require a larger number of scans for adequate signal-to-noise), and a relaxation delay appropriate for carbon nuclei.

-

-

Acquire the Free Induction Decay (FID).

3. Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants of the signals in the ¹H NMR spectrum.

IR Spectroscopy Protocol

1. Sample Preparation (Neat Liquid):

-

As this compound is a liquid at room temperature, the spectrum can be conveniently acquired as a neat thin film.

-

Place one or two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film between the plates.

-

Ensure there are no air bubbles in the film.

2. Instrument Setup and Data Acquisition:

-

Place the salt plates in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric H₂O and CO₂ absorptions.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

3. Data Processing:

-

The acquired spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the significant absorption bands.

-

Correlate the observed bands with the known vibrational frequencies of the functional groups present in this compound.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Correlation of this compound's structure with its NMR and IR spectra.

The Allyloxycarbonyl (Alloc) Group: A Comprehensive Technical Guide to its Discovery, History, and Application in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The allyloxycarbonyl (Alloc) group stands as a cornerstone in modern synthetic chemistry, prized for its role as a versatile protecting group for amines. Its widespread adoption stems from its unique deprotection mechanism under mild, palladium-catalyzed conditions, which confers orthogonality to many other common protecting groups. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic applications of the allyl carbamate (B1207046) functional group. It details the principles of its introduction and cleavage, offers a compilation of quantitative data for various synthetic methodologies, and presents detailed experimental protocols. Furthermore, this guide visualizes key reaction mechanisms and workflows to provide a clear and comprehensive resource for researchers and professionals in the field of organic synthesis and drug development.

Introduction: The Advent of a Versatile Protecting Group

The strategic use of protecting groups is fundamental to the synthesis of complex organic molecules. An ideal protecting group should be readily introduced in high yield, stable across a range of reaction conditions, and selectively removable under mild conditions that leave other functional groups intact. The allyloxycarbonyl (Alloc) group, a type of allyl carbamate, has emerged as an invaluable tool that fulfills these criteria, particularly in the intricate world of peptide synthesis and natural product chemistry.

The key to the Alloc group's utility lies in its unique deprotection via palladium(0)-catalyzed allylic cleavage. This distinct mechanism provides orthogonality with acid-labile protecting groups such as tert-butoxycarbonyl (Boc) and trityl (Trt), as well as base-labile groups like 9-fluorenylmethoxycarbonyl (Fmoc). This orthogonality allows for the selective deprotection and manipulation of different functionalities within a single molecule, a critical capability in multi-step synthesis.[1]

A Historical Perspective on the this compound

While the precise first synthesis of a simple this compound is not easily pinpointed in early chemical literature, the utility of the allyloxycarbonyl group as a protective strategy gained significant traction with the development of palladium-catalyzed reactions. The pioneering work on palladium-catalyzed allylic substitution, notably the Tsuji-Trost reaction, laid the mechanistic foundation for the Alloc group's removal.

The application of the Alloc group in peptide synthesis was a significant milestone. Its stability to the acidic conditions used for Boc removal and the basic conditions for Fmoc cleavage made it an attractive option for protecting the side chains of amino acids like lysine (B10760008) and ornithine. This allowed for the synthesis of complex peptides with post-synthetic modifications on the side chains.[2]

Synthesis of Allyl Carbamates: Protection of Amines

The introduction of the Alloc group onto a primary or secondary amine is a robust and high-yielding transformation. The most common methods involve the reaction of the amine with an activated allyl source.

Reaction with Allyl Chloroformate (Alloc-Cl)

This is the most traditional and widely used method for Alloc protection. The amine reacts with allyl chloroformate in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: General Procedure for Alloc Protection of a Primary Amine [3]

-

Materials:

-

Primary amine (1.0 equiv)

-

Allyl chloroformate (Alloc-Cl) (1.1 - 1.5 equiv)

-

Base (e.g., pyridine, triethylamine, or NaHCO₃) (1.5 - 2.0 equiv)

-

Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF))

-

-

Procedure:

-

Dissolve the primary amine in the anhydrous solvent and cool the solution to 0 °C in an ice bath.

-

Add the base to the solution.

-

Slowly add allyl chloroformate to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

-

Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure N-allyl carbamate.

-

Reaction with Diallyl Dicarbonate (B1257347) (Alloc₂O)

As an alternative to the often lachrymatory and moisture-sensitive allyl chloroformate, diallyl dicarbonate offers a milder and more user-friendly option, analogous to the use of Boc₂O for Boc protection.

Iridium-Catalyzed Synthesis from Amines, CO₂, and Allyl Chlorides

A more modern and atom-economical approach involves the iridium-catalyzed three-component reaction of an amine, carbon dioxide, and an allyl chloride.[4][5] This method avoids the use of phosgene (B1210022) derivatives like allyl chloroformate. The reaction typically proceeds with high regioselectivity to form branched allyl carbamates.[4]

Quantitative Data for this compound Synthesis

The following table summarizes typical reaction conditions and yields for the synthesis of allyl carbamates from various amines.

| Amine Substrate | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzylamine | Alloc-Cl | Pyridine | DCM | 0 to RT | 3 | 95 | [3] |

| Glycine methyl ester | Alloc-Cl | NaHCO₃ | Dioxane/H₂O | RT | 4 | 92 | [3] |

| Aniline | Alloc₂O | DMAP | CH₃CN | RT | 5 | 88 | [3] |

| Piperidine | Alloc-Cl | Et₃N | THF | 0 to RT | 2 | 98 | [3] |

| Propylamine | Allyl chloride, CO₂ | DABCO | Toluene | 15 | 24 | 85 (branched) | [4] |

Cleavage of Allyl Carbamates: Deprotection Strategies

The selective cleavage of the Alloc group is most famously achieved through palladium(0) catalysis. This method is mild and compatible with a wide array of other functional groups.

Palladium(0)-Catalyzed Deprotection

The mechanism of deprotection involves the formation of a π-allyl palladium complex, followed by the capture of the allyl group by a nucleophilic scavenger. This regenerates the Pd(0) catalyst and releases the carbamic acid, which readily decarboxylates to furnish the free amine.[2]

A variety of Pd(0) sources can be used, with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being the most common.[2][6] Different scavengers can be employed to trap the allyl group, preventing side reactions such as N-allylation of the deprotected amine. Common scavengers include morpholine, dimedone, tributyltin hydride, and phenylsilane.[3]

Experimental Protocol: General Procedure for Palladium-Catalyzed Alloc Deprotection [2]

-

Materials:

-

N-Alloc protected amine (1.0 equiv)

-

Pd(PPh₃)₄ (0.05 - 0.1 equiv)

-

Scavenger (e.g., Phenylsilane) (10 - 20 equiv)

-

Anhydrous, deoxygenated solvent (e.g., DCM, THF)

-

-

Procedure:

-

Dissolve the N-Alloc protected amine in the solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Add the scavenger to the solution.

-

Add the Pd(PPh₃)₄ catalyst. The solution may turn from colorless to yellow or orange.

-

Stir the reaction at room temperature for 0.5 - 3 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture.

-

Purify the crude product by column chromatography or by an appropriate workup procedure (e.g., an acidic wash to extract the amine) to remove the catalyst and scavenger byproducts.

-

Quantitative Data for this compound Deprotection

The table below provides examples of conditions and yields for the deprotection of various N-Alloc protected amines.

| Substrate | Catalyst (mol%) | Scavenger | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| N-Alloc-benzylamine | Pd(PPh₃)₄ (5) | Morpholine | THF | RT | 1 | 96 | [6] |

| N-Alloc-lysine(Z)-OMe | Pd(PPh₃)₄ (10) | Dimedone | DCM | RT | 2 | 93 | [2] |

| N-Alloc-aniline | Pd(PPh₃)₄ (5) | PhSiH₃ | DCM | RT | 0.5 | 99 | [7] |

| N-Alloc-dipeptide | Pd(OAc)₂ (5), PPh₃ (20) | Bu₃SnH | THF | RT | 1.5 | 90 | [6] |

Mechanistic Insights and Visualizations

To provide a deeper understanding of the chemical transformations involved, the following diagrams, generated using the DOT language for Graphviz, illustrate key processes.

Logical Workflow for Amine Protection and Deprotection

Caption: General workflow for amine protection with Alloc and subsequent deprotection.

Catalytic Cycle for Palladium-Mediated Alloc Deprotection

Caption: Simplified catalytic cycle for the deprotection of an N-Alloc group.

Iridium-Catalyzed Synthesis of this compound from CO₂

Caption: Proposed mechanism for the Iridium-catalyzed synthesis of allyl carbamates.[8][9]

Conclusion

The allyloxycarbonyl (Alloc) protecting group has solidified its position as an indispensable tool in the arsenal (B13267) of the synthetic chemist. Its ease of introduction, stability to a broad spectrum of reagents, and, most critically, its unique and mild deprotection conditions via palladium catalysis, offer a degree of orthogonality that is essential for the synthesis of complex, multifunctional molecules. From its foundational development rooted in the principles of organometallic chemistry to its modern applications in automated peptide synthesis and the construction of intricate natural products, the story of the this compound is a testament to the power of strategic protecting group design. This guide has provided a comprehensive overview of its history, synthesis, and application, equipping researchers with the knowledge to effectively harness the power of the Alloc group in their synthetic endeavors.

References

- 1. nva.sikt.no [nva.sikt.no]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 7. US4314942A - Deprotection of allylic esters, carbonates and carbamates catalyzed by palladium compounds - Google Patents [patents.google.com]

- 8. nva.sikt.no [nva.sikt.no]

- 9. pubs.acs.org [pubs.acs.org]

The Reactivity of the Allyl Group in Carbamates: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Allyl Carbamate (B1207046) Protecting Group: Synthesis, Cleavage Mechanisms, and Applications in Modern Organic Synthesis and Drug Discovery.

Introduction to the Allyl Carbamate (Alloc) Protecting Group

The this compound (Alloc) group is a crucial amine-protecting group in contemporary organic synthesis, particularly valued in the fields of peptide, nucleotide, and complex molecule synthesis.[1][2] Its utility stems from its unique reactivity, allowing for mild and selective cleavage under conditions that leave other common protecting groups, such as Boc and Fmoc, intact.[3][4] This orthogonality is a significant advantage in multistep synthetic sequences, enabling chemists to deprotect specific sites within a molecule without affecting others.[1][4]

The carbamate functionality, in general, is a key structural motif in many approved drugs and prodrugs due to its chemical and proteolytic stability.[5][6] The Alloc group, specifically, combines the stability of a carbamate with a readily cleavable allyl moiety, making it an invaluable tool for researchers and drug development professionals.[1] This guide will provide a comprehensive overview of the synthesis, reactivity, and applications of allyl carbamates, with a focus on the mechanistic details of its cleavage and practical experimental protocols.

Synthesis of Allyl Carbamates

The synthesis of allyl carbamates is typically straightforward and follows established methods for carbamate formation. The most common approach involves the reaction of an amine with an activated allyl reagent.[1]

Common Synthetic Routes:

-

From Allyl Chloroformate (Alloc-Cl): This is a widely used method where the amine nucleophilically attacks the carbonyl carbon of allyl chloroformate, typically in the presence of a base to neutralize the HCl byproduct.[1]

-

From Diallyl Dicarbonate (B1257347) (Alloc₂O): Analogous to the use of Boc₂O for Boc protection, diallyl dicarbonate offers a milder alternative to Alloc-Cl.[1]

-

From Isocyanates: The reaction of an isocyanate with allyl alcohol is another conventional method for preparing allyl carbamates.[7][8]

Reactivity and Deprotection of the this compound Group

The defining characteristic of the this compound is its susceptibility to cleavage under specific, mild conditions, most notably through palladium catalysis. This section details the various methods for deprotection and discusses the stability of the Alloc group.

Palladium-Catalyzed Deprotection

The palladium(0)-catalyzed removal of the Alloc group is the most widely employed method due to its efficiency and mild reaction conditions.[1][9] The process involves the formation of a π-allylpalladium(II) complex, which then undergoes further reaction to release the deprotected amine.[1]

Key Components of the Catalytic System:

-

Allyl Scavenger: A crucial component of the reaction is a nucleophilic "scavenger" that intercepts the allyl group from the palladium complex, preventing side reactions such as N-allylation of the deprotected amine.[3] Common scavengers include:

Other Deprotection Methods

While palladium catalysis is predominant, other methods for Alloc cleavage exist:

-

Nucleophilic Deprotection: A method using 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) tribasic in N,N-dimethylacetamide at 75 °C has been reported for the deprotection of various carbamates, including Alloc.[3] This can be advantageous for substrates sensitive to transition metals.[3]

-

Rhodium-Catalyzed Deprotection: (Ph₃P)₃RhCl with acid can also be used for the cleavage of allyl-based protecting groups.[12]

Stability and Orthogonality

The Alloc group is stable under a wide range of conditions, which is fundamental to its utility as a protecting group.[2][14]

-

Acidic Conditions: Stable to conditions used for Boc group removal (e.g., TFA).[4]

-

Basic Conditions: Stable to conditions used for Fmoc group removal (e.g., piperidine (B6355638) in DMF).[4]

-

Hydrogenolysis: Generally stable, providing orthogonality with groups like Cbz.

This stability profile allows for the selective deprotection of other protecting groups in the presence of an Alloc group, and vice versa.[3][4]

Quantitative Data on Alloc Deprotection

The efficiency of Alloc deprotection is highly dependent on the substrate, catalyst, scavenger, and solvent system. The following tables summarize representative quantitative data from the literature.

| Substrate Type | Catalyst System | Scavenger | Solvent | Time | Yield (%) | Reference |